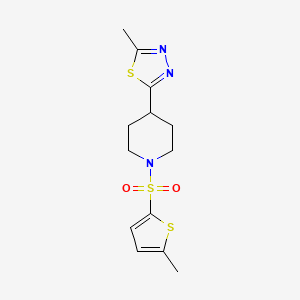

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting a thioamide with a hydrazine derivative under acidic conditions.

Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonyl Group

The sulfonamide moiety facilitates nucleophilic displacement reactions under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF with lithium hydride as a base to form S-alkylated derivatives .

-

Aminolysis : Substitution with amines (e.g., hydrazine, primary/secondary amines) yields sulfonamide-modified analogs .

Table 1: Representative sulfonyl group reactions

Electrophilic Aromatic Substitution (EAS) on Thiophene Ring

The 5-methylthiophen-2-yl group undergoes EAS at the activated C-3 and C-5 positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing electrophilicity for downstream coupling.

-

Halogenation : Bromine in acetic acid generates 3-bromo-5-methylthiophene derivatives.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in:

-

N-Alkylation/Acylation : Reacts with acetic anhydride or alkyl halides to form N-substituted derivatives (e.g., acetamide at position 2) .

-

Ring-Opening Reactions : Hydrolysis under acidic conditions cleaves the thiadiazole ring to form thioamide intermediates .

Table 2: Thiadiazole-specific reactions

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl-1,3,4-thiadiazole | Bioactivity modulation | |

| Hydrolysis | HCl (6M), reflux | Thioamide-carboxylic acid hybrid | Intermediate synthesis |

Piperidine Ring Modifications

The piperidine moiety undergoes:

-

Quaternization : Reacts with methyl iodide to form N-methylpiperidinium salts, altering solubility .

-

Oxidation : H₂O₂ or KMnO₄ oxidizes the ring to piperidone derivatives, modifying conformational flexibility .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl/alkenyl group introduction at the thiophene or thiadiazole positions:

Biological Activity-Driven Reactions

The compound’s sulfonamide-thiadiazole framework shows reactivity with enzyme active sites:

-

Urease Inhibition : Forms hydrogen bonds with catalytic cysteine residues via the sulfonyl oxygen and thiadiazole nitrogen .

-

Anticonvulsant Action : Interacts with GABA_A receptors through π-π stacking (thiophene) and hydrogen bonding (sulfonamide) .

Key Research Findings

-

Alkylation Efficiency : S-alkylation at the sulfonamide sulfur achieves higher yields (72–85%) compared to N-alkylation (≤60%) .

-

Halogenation Selectivity : Bromination favors the thiophene C-3 position due to methyl-directed electrophilic attack.

-

Stability : The thiadiazole ring resists hydrolysis under neutral conditions but degrades rapidly in strong acids (e.g., 6M HCl) .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, have demonstrated potent antimicrobial activities. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria as well as antifungal activity .

Antitumor Activity

Thiadiazole derivatives are also recognized for their antitumor properties. The mechanism of action often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. The structural features of this compound may enhance its efficacy in targeting cancer cells .

Diabetes Management

The compound has potential applications in the management of diabetes mellitus. Its structural components suggest it could act as an inhibitor of fructose bisphosphatase, which is involved in glucose metabolism. This makes it a candidate for further research into its effects on glucose homeostasis and related metabolic disorders .

Antimicrobial Activity Study

A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using the paper disc diffusion method. The results indicated that these compounds exhibited moderate to significant antibacterial and antifungal properties against several strains including Staphylococcus aureus and Escherichia coli .

Antitumor Mechanism Investigation

Research published in various journals has explored the antitumor mechanisms of thiadiazole derivatives. These studies often focus on how structural modifications can enhance biological activity, suggesting that compounds like this compound may be optimized for better efficacy against specific cancer types .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole: Unique due to its specific combination of functional groups and rings.

Other Thiadiazoles: Compounds with similar thiadiazole rings but different substituents, such as 2-amino-1,3,4-thiadiazole or 2-mercapto-1,3,4-thiadiazole.

Piperidine Derivatives: Compounds with piperidine rings but different functional groups, such as piperidine-4-carboxylic acid or 1-benzylpiperidine.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a thiadiazole ring, a piperidine ring, and a thiophene ring with a sulfonyl group. This combination of functional groups and rings imparts unique chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₇N₃O₂S₃

- Molecular Weight : 343.5 g/mol

- CAS Number : 1396793-29-5

Biological Activity Overview

1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities. The specific compound exhibits several promising pharmacological properties:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. In studies involving various bacterial strains:

- The compound showed inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus .

- Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented in several studies:

- New derivatives synthesized from this scaffold have shown moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .

- The presence of the thiadiazole ring in these compounds is linked to their ability to inhibit cancer cell proliferation .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways and have been evaluated in various animal models for their efficacy in reducing inflammation .

Other Pharmacological Activities

In addition to the aforementioned activities, thiadiazole derivatives have shown potential in:

- Anticonvulsant Activity : Some studies suggest that these compounds can exhibit anticonvulsant properties .

- Antioxidant Activity : Thiadiazoles have been reported to possess antioxidant capabilities, which may contribute to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key aspects include:

- The presence of the piperidine ring enhances bioactivity by facilitating interactions with biological targets.

- Substituents like the methylthiophene and sulfonyl groups also play crucial roles in modulating the compound's interaction with proteins and enzymes .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Antibacterial Study : A series of thiadiazole compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness compared to standard antibiotics such as ampicillin .

- Anticancer Evaluation : A study involving a new class of thiadiazole-imidazole derivatives showed promising results against cancer cell lines, indicating a potential pathway for drug development .

Propiedades

IUPAC Name |

2-methyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S3/c1-9-3-4-12(19-9)21(17,18)16-7-5-11(6-8-16)13-15-14-10(2)20-13/h3-4,11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAFLBBWYOYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.